3,5-Dimethyl-4-phenoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dimethyl-4-phenoxybenzaldehyde is an organic compound with the molecular formula C15H14O It is a derivative of benzaldehyde, featuring a phenoxy group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4-phenoxybenzaldehyde can be synthesized through several methods. One common approach is the Friedel-Crafts acylation reaction, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of
Properties
CAS No. |
61343-91-7 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-phenoxybenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-8-13(10-16)9-12(2)15(11)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |
InChI Key |
HQUMTBMVPFZELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=CC=C2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.